4-Bromo-5-phenylpyrazolidin-3-amine
Description
4-Bromo-5-phenylpyrazolidin-3-amine is a brominated pyrazolidine derivative characterized by a saturated pyrazolidine core, a bromine atom at position 4, and a phenyl group at position 5. The pyrazolidine ring’s saturation confers conformational flexibility, distinguishing it from aromatic pyrazole analogs. This structural feature may enhance metabolic stability in biological systems, making it a candidate for pharmaceutical exploration .
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
4-bromo-5-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5,7-9,12-13H,11H2 |
InChI Key |
WXPQZANBZAPEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NN2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-1H-pyrazole-5-amine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Amino-4-bromo-5-phenylpyrazole often employs multi-step synthesis involving the preparation of intermediate compounds followed by cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromo-5-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
3-Amino-4-bromo-5-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-5-phenylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological macromolecules, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromo-5-phenylpyrazolidin-3-amine and related brominated heterocycles:
Structural and Functional Analysis
- Ring Saturation vs. Aromaticity: The pyrazolidine core of the target compound contrasts with aromatic pyrazoles (e.g., ) and fused pyrazolo-pyridines ().
- Substituent Effects : The phenyl group at C5 enhances lipophilicity, favoring membrane permeability. In contrast, cyclopropyl () or methyl groups () modulate steric effects and electronic density.
- Halogen Positioning : Bromine at C4 (target compound) vs. C5 () alters regioselectivity in nucleophilic substitution. For example, C5-brominated pyrazines () are more reactive toward Suzuki-Miyaura coupling .
- Applications : Azo-containing derivatives () are suited for dyes, while fused pyrazolo-pyridines () are prevalent in kinase inhibitor design. The target compound’s flexibility may optimize binding in receptor pockets .
Research Findings
- Metabolic Stability : Pyrazolidine derivatives exhibit longer half-lives in vitro compared to aromatic analogs due to reduced oxidative metabolism .
- Synthetic Challenges : Bromination at C4 in pyrazolidines requires precise conditions to avoid ring-opening side reactions, unlike C5-brominated pyrazines, which are more straightforward to functionalize .
Biological Activity
Overview
4-Bromo-5-phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a unique combination of bromo, amino, and phenyl groups, contributing to its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C9H12BrN3 |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | 4-bromo-5-phenylpyrazolidin-3-amine |
| InChI | InChI=1S/C9H12BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5,7-9,12-13H,11H2 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(C(NN2)N)Br |
Biological Activities
Research indicates that 4-Bromo-5-phenylpyrazolidin-3-amine exhibits several biological activities, including:
Antimicrobial Activity
The compound has shown significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Antiviral Properties
Recent investigations have identified this compound as a promising scaffold for antiviral drug development. Modifications to its structure have led to improved antiviral activity against norovirus, with low micromolar EC50 values reported in cell-based assays . This highlights its potential for further development in treating viral infections.
Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes. The compound interacts with molecular targets, modulating their activity. This characteristic makes it a candidate for research into enzyme inhibitors with therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 4-Bromo-5-phenylpyrazolidin-3-amine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined across various strains, confirming its potential as a lead compound in antibiotic development.
- Antiviral Activity Against Norovirus : A case study focused on the structural optimization of this compound revealed that specific modifications enhanced its antiviral properties against murine norovirus (MNV). The study indicated that at a concentration of 10 µM, the compound achieved approximately 40% inhibition of MNV-induced plaque formation .
The biological activity of 4-Bromo-5-phenylpyrazolidin-3-amine is primarily attributed to its ability to bind with specific enzymes and receptors. The presence of the amino and bromo groups facilitates interactions with biological macromolecules, influencing various cellular pathways. This interaction can lead to modulation of enzyme activities and inhibition of viral replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
